molecular formula C10H7NO3S2 B14073903 4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo- CAS No. 162108-78-3

4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-

Cat. No.: B14073903
CAS No.: 162108-78-3
M. Wt: 253.3 g/mol
InChI Key: GZGFGVYXIOPNPH-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 2,4-dihydroxyphenyl group and the thioxo group further enhances its chemical reactivity and potential biological activities .

Preparation Methods

The synthesis of 4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo- typically involves the condensation of thiosemicarbazide with an appropriate aldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various thiazolidinone derivatives with modified functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo- involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and cell division . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Properties

IUPAC Name

5-[(2,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S2/c12-6-2-1-5(7(13)4-6)3-8-9(14)11-10(15)16-8/h1-4,12-13H,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGFGVYXIOPNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389165
Record name 4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162108-78-3
Record name 4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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